![molecular formula C13H12O2 B3269395 3-Methyl-2-naphthoic acid methyl ester CAS No. 50915-65-6](/img/structure/B3269395.png)
3-Methyl-2-naphthoic acid methyl ester
Overview
Description
3-Methyl-2-naphthoic acid methyl ester , also known as methyl 3-hydroxy-2-naphthalenecarboxylate , is a chemical compound with the molecular formula C₁₂H₁₀O₃ . It belongs to the class of low molecular weight polycyclic aromatic hydrocarbons (PAHs) and is commonly used in various industries. These synthetic organic compounds (SOCs) are ubiquitous and recalcitrant, posing environmental and health concerns due to their genotoxic, mutagenic, and carcinogenic effects on living organisms .
Synthesis Analysis
The synthesis of This compound involves esterification of 3-hydroxy-2-naphthoic acid with methanol. This reaction typically occurs under acidic conditions, yielding the desired methyl ester. The process can be optimized for higher yields and purity .
Molecular Structure Analysis
The compound’s chemical structure consists of a naphthalene ring system with a carboxylic acid group at one end and a methyl ester group at the other. The 3-hydroxy substitution adds an additional hydroxyl group to the naphthalene core. The 2-methyl group is attached to the naphthalene ring, resulting in the final structure .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including hydrolysis, oxidation, and esterification. For instance, hydrolysis of the ester bond yields the corresponding carboxylic acid and methanol. Additionally, it can participate in nucleophilic substitution reactions at the ester group or aromatic substitution reactions at the naphthalene ring .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound was used in the synthesis of a linear Tröger's base derived from naphthalene, which was prepared from commercial 3-amino-2-naphthoic acid (Pardo, Pirat, & Elguero, 2007).
- In a study focused on the synthesis of novel anticancer naphthoquinone esters, naphthoic acids, including derivatives similar to 3-Methyl-2-naphthoic acid methyl ester, showed significant cytotoxicities against various cancer cell lines (Kongkathip et al., 2004).
- A study demonstrated the synthesis of 3-isopropylnaphthalene-1,2-dione from 3-hydroxy-2-naphthoic acid, involving a process that converts the acid to its methyl ester derivative (Burmaoglu, Altundas, & SeÇen, 2008).
Applications in Polymer Science
- Research into the condensation polymerization of 6-(N-substituted-amino)-2-naphthoic acid esters, closely related to this compound, has been conducted to produce poly(naphthalenecarboxamide)s with low polydispersity (Mikami et al., 2011).
Photoreactive and Optical Properties
- A study on the conformational analysis of methyl 2-methyl-2-(1-naphthyl)propionate, which shares a similar structure, revealed insights into the coplanar relation between methyl and naphthyl groups and their potential applications in determining stereogenic centers (Matsumoto et al., 2007).
- Research into polymeric media showed that low molecular weight aryl esters, including those with a naphthyl chromophore similar to this compound, underwent photochemical reactions yielding hydroxyketones, indicating potential applications in photoreactive materials (Höfler et al., 2008).
Medicinal Chemistry and Pharmacology
- A study involving the lipase-catalyzed hydrolysis of (+/-)-2-(6-Methoxy-2-naphthyl)propionic acid methyl ester, a compound related to this compound, provided insights into substrate-enzyme interactions important in medicinal chemistry (Cernia et al., 2002).
Environmental Chemistry
- The anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing culture, which could be relevant to the study of similar compounds like this compound, revealed insights into the biodegradation pathways of naphthalene derivatives (Annweiler et al., 2000).
Safety and Hazards
properties
IUPAC Name |
methyl 3-methylnaphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)8-12(9)13(14)15-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPARTRGQTCMYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275636 | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50915-65-6 | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50915-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.